molecular formula C16H14FNO6S B2916557 6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339113-46-1

6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2916557
CAS No.: 339113-46-1
M. Wt: 367.35
InChI Key: FLWRJBGLLLEOBE-UHFFFAOYSA-N
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Description

6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-c][1,3]thiazole core.

Preparation Methods

The synthesis of 6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves several steps. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrrolo[1,2-c][1,3]thiazole core.

Chemical Reactions Analysis

6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cell proliferation.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling .

Comparison with Similar Compounds

Compared to other similar compounds, 6,7-dimethyl5-(4-fluorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate stands out due to its unique structure and diverse applications. Similar compounds include:

This compound’s unique combination of a pyrrolo[1,2-c][1,3]thiazole core with dimethyl and fluorophenyl groups contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

dimethyl 5-(4-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWRJBGLLLEOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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